2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]acetamide
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Overview
Description
The compound “2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]acetamide” is a complex organic molecule that features multiple functional groups, including a triazole ring, a benzodioxepin moiety, and a benzofuran derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, each targeting the formation of specific functional groups and the assembly of the overall molecular structure. A possible synthetic route could include:
Formation of the Triazole Ring: This can be achieved through a [3+2] cycloaddition reaction between an azide and an alkyne.
Synthesis of the Benzodioxepin Moiety: This may involve the cyclization of a suitable precursor, such as a dihydroxybenzene derivative, under acidic or basic conditions.
Assembly of the Benzofuran Derivative: This can be synthesized through the cyclization of a phenol derivative with an appropriate leaving group.
Coupling Reactions: The final steps would involve coupling the different moieties together using reagents such as coupling agents (e.g., EDC, DCC) and catalysts (e.g., palladium catalysts).
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions (temperature, pressure, solvent) for industrial-scale production.
Purification Techniques: Employing methods such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The benzofuran and benzodioxepin moieties can be oxidized to form quinone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NaOH, NH₃).
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Dihydrotriazole derivatives.
Substitution Products: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: As a potential pharmaceutical agent with therapeutic properties.
Industry: As an intermediate in the production of other chemicals or materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA function.
Comparison with Similar Compounds
Similar Compounds
- **2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]acetamide
- **this compound
Uniqueness
This compound is unique due to its combination of functional groups and structural features, which may confer specific biological or chemical properties not found in other similar compounds.
Properties
Molecular Formula |
C24H26N4O4S |
---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
2-[[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]acetamide |
InChI |
InChI=1S/C24H26N4O4S/c1-15-10-18-11-16(4-6-19(18)32-15)13-25-22(29)14-33-24-27-26-23(28(24)2)17-5-7-20-21(12-17)31-9-3-8-30-20/h4-7,11-12,15H,3,8-10,13-14H2,1-2H3,(H,25,29) |
InChI Key |
MFQMMTMKEQZNIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)CNC(=O)CSC3=NN=C(N3C)C4=CC5=C(C=C4)OCCCO5 |
Origin of Product |
United States |
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